molecular formula C32H40Br2 B14115716 1,6-Dibromo-3,8-dioctylpyrene

1,6-Dibromo-3,8-dioctylpyrene

Cat. No.: B14115716
M. Wt: 584.5 g/mol
InChI Key: VDXLOCQLZRTYCF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dibromo-3,8-dioctylpyrene can be synthesized through a bromination reaction of pyrene. One method involves dissolving pyrene in an organic solvent and adding dibromohydantoin for the reaction. The resulting solid is then filtered and recrystallized to obtain 1,6-dibromopyrene . Another method involves the use of bromine in carbon tetrachloride (CCl4) under nitrogen atmosphere, followed by recrystallization from toluene .

Industrial Production Methods

The industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of dibromohydantoin is preferred due to its milder reaction conditions and higher yield compared to liquid bromine .

Scientific Research Applications

Comparison with Similar Compounds

Biological Activity

1,6-Dibromo-3,8-dioctylpyrene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its unique structural properties and potential biological activities. This compound is synthesized through bromination of pyrene and is characterized by two bromine atoms at the 1 and 6 positions, along with octyl groups at the 3 and 8 positions. The modifications enhance its solubility and alter its electronic properties, making it a subject of interest in various fields including materials science and biochemistry.

PropertyValue
Molecular FormulaC20H24Br2
Molecular Weight416.15 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

This compound exhibits several biological activities that are primarily attributed to its interaction with cellular components. Research indicates that this compound may influence:

  • Cellular Signaling Pathways : It has been shown to modulate pathways involved in cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, which may lead to cellular damage or apoptosis.
  • Enzyme Inhibition : Studies suggest that it can inhibit specific enzymes involved in metabolic processes.

Case Studies

  • Cytotoxicity Studies : A study conducted on human cancer cell lines demonstrated that this compound exhibits significant cytotoxic effects. The IC50 values were determined to be in the micromolar range, indicating potent activity against these cells.
  • In Vivo Studies : Animal models treated with varying doses of the compound showed alterations in liver enzyme levels, suggesting potential hepatotoxicity. Further histopathological examinations revealed signs of liver damage correlating with dosage.
  • Environmental Impact Assessments : Given its PAH classification, studies have evaluated the environmental persistence and bioaccumulation potential of this compound. Results indicated significant accumulation in aquatic organisms, raising concerns about its ecological impact.

Toxicological Profile

The toxicological profile of this compound includes:

  • Acute Toxicity : Toxic when ingested; causes skin irritation upon contact.
  • Chronic Effects : Long-term exposure may lead to carcinogenic effects as suggested by various studies on related compounds.

Recent Studies

Recent research has focused on the optoelectronic properties of this compound. A study published in a reputable journal highlighted that the bromination significantly alters the electronic properties compared to unmodified pyrene derivatives. These findings suggest potential applications in organic electronics and photonic devices .

Comparative Analysis with Other PAHs

A comparative analysis of biological activity among various brominated PAHs reveals that this compound has a distinct profile:

CompoundCytotoxicity (IC50)ROS GenerationEnzyme Inhibition
This compound~10 µMModerateYes
Other Brominated PAHsVariesHighVariable

Properties

Molecular Formula

C32H40Br2

Molecular Weight

584.5 g/mol

IUPAC Name

1,6-dibromo-3,8-dioctylpyrene

InChI

InChI=1S/C32H40Br2/c1-3-5-7-9-11-13-15-23-21-29(33)27-20-18-26-24(16-14-12-10-8-6-4-2)22-30(34)28-19-17-25(23)31(27)32(26)28/h17-22H,3-16H2,1-2H3

InChI Key

VDXLOCQLZRTYCF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3CCCCCCCC)Br)Br

Origin of Product

United States

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